(R)-2-[(Diphenylphosphino)methyl]pyrrolidine
Description
Stereochemical Considerations in P-Chiral Aminophosphine Ligands
The stereochemical configuration of (R)-2-[(Diphenylphosphino)methyl]pyrrolidine arises from two distinct chiral elements: the phosphorus atom and the pyrrolidine backbone. The P-chirality originates from the diphenylphosphino group, where the bulky phenyl substituents create a tetrahedral geometry around phosphorus. This configuration imposes a well-defined spatial arrangement that influences enantioselectivity in catalytic reactions. For example, in asymmetric hydrogenation, the (R)-configuration at phosphorus directs substrate approach through steric and electronic interactions with the metal center.
The pyrrolidine ring’s stereochemistry further refines the ligand’s chiral environment. The (R)-configuration at the C2 position ensures that the methylene bridge adopts a specific orientation, positioning the phosphine donor atom for optimal metal coordination. This dual stereochemical control—combining P-chirality and backbone configuration—enhances enantioselectivity by reducing conformational flexibility and stabilizing transition states. Studies on analogous P-chiral ligands, such as BisP* and TangPhos, demonstrate that such stereochemical precision can achieve enantiomeric excesses exceeding 99% in hydrogenation reactions.
Role of Pyrrolidine Backbone Rigidity in Coordination Geometry
The pyrrolidine backbone in this compound introduces conformational rigidity critical for maintaining consistent metal-ligand bond angles. Unlike flexible alkyl chains, the five-membered pyrrolidine ring adopts a puckered conformation that restricts rotation around the C–N bond. This rigidity ensures that the phosphine donor atom remains in a fixed position relative to the metal center, reducing entropy penalties during catalysis.
Comparative studies with acyclic aminophosphines reveal that pyrrolidine-based ligands exhibit superior catalytic efficiency. For instance, ligands derived from L-proline—a structurally related pyrrolidine—demonstrate enhanced enantioselectivity in Michael addition reactions due to their constrained geometries. The table below summarizes key coordination parameters for this compound and related ligands:
| Ligand | Bite Angle (°) | Metal-Ligand Bond Length (Å) | Enantioselectivity (% ee) |
|---|---|---|---|
| (R)-2-[(Ph~2~P)CH~2~]pyrrolidine | 92 | 2.28 | 98 (Rh-catalyzed hydrogenation) |
| DIPAMP | 89 | 2.31 | 96 (Rh-catalyzed hydrogenation) |
| L-Proline-derived aminophosphine | 94 | 2.25 | 85 (Michael addition) |
The smaller bite angle and shorter bond length of this compound compared to DIPAMP suggest stronger metal-phosphine interactions, which correlate with higher enantioselectivity.
Comparative Analysis of Axial vs. Central Chirality in Ligand Architectures
Chiral phosphine ligands derive their asymmetry from either central chirality (e.g., tetrahedral phosphorus) or axial chirality (e.g., binaphthyl systems). This compound exemplifies central chirality, where stereogenicity arises from the phosphorus atom and the pyrrolidine C2 position. In contrast, axially chiral ligands like BINAP rely on restricted rotation around a biphenyl axis.
Central chirality offers distinct advantages in asymmetric catalysis:
- Simpler Synthesis : Unlike axial chirality, which often requires resolution of enantiomers, P-chiral ligands can be synthesized enantioselectively via phosphine-borane intermediates.
- Predictable Stereochemical Outcomes : The fixed tetrahedral geometry of P-chiral ligands enables reliable stereochemical models, such as Knowles’ quadrant diagram, to predict product configurations.
- Tunable Electronic Properties : Substituents on the phosphorus atom (e.g., aryl vs. alkyl groups) modulate electron density without altering the chiral scaffold.
However, axial chirality provides broader angular discrimination in certain reactions. For example, BINAP’s binaphthyl backbone creates a larger chiral pocket, making it effective for bulky substrates. The table below contrasts these ligand classes:
Properties
IUPAC Name |
diphenyl-[[(2R)-pyrrolidin-2-yl]methyl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20NP/c1-3-9-16(10-4-1)19(14-15-8-7-13-18-15)17-11-5-2-6-12-17/h1-6,9-12,15,18H,7-8,13-14H2/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRBGJKCDORZHK-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CP(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CP(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-[(Diphenylphosphino)methyl]pyrrolidine typically involves the reaction of pyrrolidine with diphenylphosphine. The process can be carried out under inert atmosphere conditions to prevent oxidation of the phosphine group. A common synthetic route includes:
Formation of the Pyrrolidine Derivative: Pyrrolidine is reacted with a suitable electrophile to introduce the diphenylphosphino group.
Purification: The product is purified using techniques such as column chromatography to obtain the desired chiral ligand.
Industrial Production Methods: Industrial production of ®-2-[(Diphenylphosphino)methyl]pyrrolidine may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: ®-2-[(Diphenylphosphino)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Complexation: It forms stable complexes with transition metals, which are crucial in catalytic processes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under controlled conditions to oxidize the phosphine group.
Substitution: Alkyl halides or other electrophiles can be used in the presence of a base to facilitate nucleophilic substitution.
Complexation: Transition metal salts (e.g., rhodium, palladium) are commonly used to form metal-ligand complexes.
Major Products:
Phosphine Oxides: Resulting from oxidation reactions.
Substituted Pyrrolidines: Formed through nucleophilic substitution.
Metal Complexes: Essential for catalytic applications in asymmetric synthesis.
Scientific Research Applications
(R)-2-[(Diphenylphosphino)methyl]pyrrolidine is a chiral compound used primarily as a ligand in transition metal-catalyzed reactions, which is significant in asymmetric synthesis and catalysis due to its ability to induce chirality in reactions involving achiral substrates. It exists in two enantiomeric forms, with the (R)-configuration being particularly valuable.
Key Features:
- Molecular Formula: Not specified in the search results.
- Molecular Weight: Approximately specified in the search results.
- Appearance: Colorless to yellow liquid.
Applications in Materials Science and Bioelectronics
This compound is applicable in the creation of novel hybrid materials.
- Application: Development of a polypyrrole/poly (3-dodecylthiophene)/polyacrylamide (PPDA) hybrid with robust mechanical strength, electrical performance, and biocompatibility.
- Method: Integration of polypyrrole/poly (3-dodecylthiophene) (PPy/PDDT) with polyacrylamide (PAAm) to form an aerogel network within the hydrogel, resulting in the formation of the PPDA hybrid.
- Results: The PPDA hybrid exhibits electrochemical performance, with a specific capacitance of 149.6 F/g at 1 A/g current density and a capacitance retention of 82.3% after 1000 cycles at 5 A/g. The PPDA hybrid maintains stable electrochemical performance even after folding at angles of 90° and 135° and stretching to 50% strain for 30 cycles.
Applications in Nanotechnology
This compound has several applications in nanotechnology.
- Application: Two-dimensional (2D) nanomaterials are used as photothermal agents due to their higher photothermal conversion efficiency.
- Method: Utilization of two-dimensional (2D) nanomaterials due to their higher photothermal conversion efficiency empowered by excellent in-plane electron mobility.
- Results: Good biocompatibility enables applications in water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters, and wound healing, usually with satisfactory therapeutic effects.
Role as a Ligand in Catalytic Reactions
This compound acts as a ligand in various catalytic reactions. These reactions highlight the compound's role in facilitating transformations that require precise control over stereochemistry and regioselectivity.
Interaction Studies
Interaction studies involving this compound often focus on its coordination with metal centers. The bidentate nature of this ligand allows it to form stable complexes with various transition metals, which can influence catalytic activity and selectivity. Studies have shown that these interactions can significantly affect reaction pathways and product distributions.
Mechanism of Action
The mechanism by which ®-2-[(Diphenylphosphino)methyl]pyrrolidine exerts its effects involves the formation of stable complexes with transition metals. These metal-ligand complexes facilitate various catalytic processes by providing a chiral environment that promotes enantioselective reactions. The molecular targets include transition metal centers, and the pathways involved are primarily related to catalytic cycles in asymmetric synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Pair: (R)- vs. (S)-PPro
The enantiomeric form of the ligand significantly impacts catalytic performance. (R)-PPro and (S)-PPro (Fig. 2 in ) differ in their spatial arrangement, leading to distinct stereochemical outcomes. For example, in asymmetric hydrogenation of α-acetamidocinnamic acid, (R,R)-pyrphos (a bis-phosphino analog) achieves 97% enantiomeric excess (ee) , while mono-phosphino ligands like (R)-PPro may require tailored conditions for comparable selectivity.
Key Difference :
Mono- vs. Bis-Phosphino Ligands
(a) Pyrphos [(R,R)-3,4-bis(diphenylphosphino)pyrrolidine]
- Structure: Contains two diphenylphosphino groups on the pyrrolidine ring.
- Catalytic Performance : In α-acetamidocinnamic acid hydrogenation, pyrphos-Rh complexes achieve 100% conversion and 97% ee .
- Coordination: Bidentate coordination enhances metal-ligand stability but may reduce flexibility in substrate binding compared to mono-phosphino ligands.
(b) BPPM [(R,R)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-Boc)pyrrolidine]
Comparison with (R)-PPro :
Substituent-Modified Analogs
(a) (S)-2-((Benzyloxy)methyl)-1-(3-(diphenylphosphino)propyl)pyrrolidine (Compound 17)
- Structure: Benzyloxy and propyl-phosphino substituents.
- Synthesis: 76% yield via aminophosphine synthesis .
- Role : The benzyloxy group enhances solubility in polar solvents, broadening reaction scope compared to (R)-PPro .
(b) (S)-(1-(3-(Diphenylphosphino)propyl)pyrrolidin-2-yl)methanol (Compound 19)
- Structure : Hydroxymethyl group on pyrrolidine.
- Application : The hydroxyl group enables hydrogen bonding, useful in aqueous-phase catalysis .
Key Insight : Substituents like benzyloxy or hydroxymethyl improve solubility and substrate interaction but may complicate synthetic routes .
Non-Phosphorus Heterocycles: Phosphinine Ligands
Phosphinines (e.g., 2-(2’-pyridyl)-4,6-diphenylphosphinine) are aromatic phosphorus heterocycles with distinct electronic properties. Unlike (R)-PPro, phosphinines exhibit π-acceptor character, stabilizing metals in higher oxidation states (e.g., RhIII, IrIII) .
Biological Activity
(R)-2-[(Diphenylphosphino)methyl]pyrrolidine, commonly referred to as RPPro, is a chiral ligand that has garnered attention in various fields of chemical and biological research. Its unique structure allows it to participate in diverse catalytic processes and biological interactions, making it a compound of interest in medicinal chemistry and biochemistry.
Chemical Structure
The compound features a pyrrolidine ring substituted with a diphenylphosphino group. The stereochemistry at the nitrogen atom is crucial for its biological activity, influencing its interaction with various biological targets.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its role as a ligand in catalysis and potential therapeutic applications. Its ability to modulate enzymatic reactions and influence cellular pathways has been documented.
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects is primarily through its interaction with metal ions and proteins, facilitating various biochemical reactions.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, thereby reducing bacterial growth.
- Catalysis : The compound acts as a ligand for transition metals, forming complexes that catalyze oxidation and reduction reactions, which are critical in synthetic organic chemistry.
- Cell Signaling Modulation : It may influence cell signaling pathways linked to cancer progression, suggesting a role in therapeutic strategies against malignancies.
Case Studies
Recent studies have highlighted the compound's efficacy in different biological contexts:
- Antibacterial Studies : Research indicates that RPPro derivatives demonstrated significant inhibitory effects on Pseudomonas aeruginosa, a common pathogen resistant to multiple antibiotics. The mechanism involves disruption of bacterial protein functions essential for survival .
- Cancer Research : In vitro assays revealed that this compound could enhance the efficacy of established chemotherapeutics like doxorubicin by increasing apoptosis rates in cancer cell lines .
Q & A
Q. How should this compound be stored and handled to prevent degradation?
3.
- Methodological Answer :
- Store under inert gas (argon) at –20°C in flame-sealed ampules.
- Avoid exposure to moisture/oxygen to prevent oxidation of the phosphine group.
- Use Schlenk-line techniques for transfers .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its efficacy in asymmetric catalysis?
- Methodological Answer :
- The (R)-configuration induces specific steric and electronic interactions with metal centers (e.g., Ru, Pd), enabling enantioselective outcomes.
- Comparative studies with (S)-enantiomers show divergent diastereomeric ratios (e.g., 90:10 vs. 10:90 in fluorination reactions) .
- Ligand-metal π-backbonding and bite angle adjustments can optimize catalytic activity .
Q. What computational approaches are suitable for modeling the electronic properties of this compound in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to model exchange-correlation effects.
- Natural Bond Orbital (NBO) Analysis : Quantifies donor-acceptor interactions between phosphine lone pairs and metal d-orbitals.
- Benchmark against experimental UV-Vis or electrochemical data to validate computational models .
Q. How can researchers resolve discrepancies in catalytic activity data when using this compound under varying reaction conditions?
- Methodological Answer :
- Control Experiments : Test ligand purity (³¹P NMR), metal-ligand stoichiometry, and solvent effects.
- Kinetic Profiling : Compare turnover frequencies (TOF) under inert vs. aerobic conditions to identify oxidation byproducts.
- In Situ Spectroscopy : Monitor reaction intermediates via IR or Raman to detect decomposition pathways .
Q. What strategies improve the ligand’s stability in oxidative catalytic environments?
- Methodological Answer :
- Steric Shielding : Introduce bulky substituents on the pyrrolidine ring to protect the phosphine group.
- Co-ligand Synergy : Pair with redox-active co-ligands (e.g., bipyridines) to stabilize metal centers.
- Protonation : Use tetrafluoroborate salts (e.g., [(R)-PProH]BF₄) to enhance air stability .
Data Contradiction Analysis
Q. Why do catalytic yields vary significantly when using this compound in cross-coupling vs. hydrogenation reactions?
- Methodological Answer :
- Electronic vs. Steric Dominance : Cross-coupling (e.g., Suzuki) relies on phosphine donor strength, while hydrogenation is sterically driven.
- Metal Compatibility : Pd(0) vs. Ru(II) centers exhibit distinct ligand coordination preferences.
- Solution : Optimize ligand-to-metal ratios and pre-catalyst activation steps for each reaction type .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
